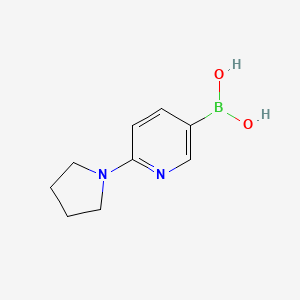

6-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-pyrrolidin-1-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIDMVCUHIKAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674016 | |

| Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-75-2 | |

| Record name | B-[6-(1-Pyrrolidinyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-(Pyrrolidin-1-yl)pyridine-3-boronic Acid: A Keystone Building Block for Drug Discovery

An In-depth Technical Guide:

Abstract

6-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a heterocyclic building block of significant interest in medicinal chemistry, primarily serving as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. Its structure combines the essential pyridine core with a boronic acid moiety for Suzuki-Miyaura coupling and a pyrrolidine group, which can modulate physicochemical properties and biological activity. This guide provides a comprehensive overview of a robust and regioselective synthetic strategy, beginning from a common dihalopyridine precursor. We will delve into the mechanistic rationale behind the chosen synthetic route, offer detailed, field-tested experimental protocols for its synthesis and purification, and outline a systematic workflow for its complete analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Introduction: The Strategic Value of Substituted Pyridinylboronic Acids

The Central Role in Modern Medicinal Chemistry

Pyridinylboronic acids are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures that are otherwise difficult to access. Their prominence stems from their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This reaction is renowned for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[2][3] In the pharmaceutical industry, the Suzuki coupling is a go-to transformation for assembling the biaryl and heteroaryl structures that are prevalent in many marketed drugs.[4]

The 6-(Pyrrolidin-1-yl)pyridine Scaffold: A Privileged Motif

The pyridine ring is a fundamental heterocycle in drug design, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate aqueous solubility. When substituted with a pyrrolidine group, particularly at the 2- or 6-position, the resulting scaffold often exhibits enhanced potency and favorable pharmacokinetic properties. The pyrrolidine moiety can improve solubility, act as a hydrogen bond acceptor, and provide a vector for interacting with biological targets.

Suzuki-Miyaura Coupling: The Engine of Innovation

The power of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling. This reaction facilitates the linkage of the pyridinyl core to a variety of (hetero)aryl halides or triflates, enabling the rapid generation of diverse chemical libraries for biological screening.[5] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[3][6]

A Strategic Approach to Synthesis

Retrosynthetic Analysis and Route Selection

The synthesis of pyridinylboronic acids can be approached through several established methods, including halogen-metal exchange, palladium-catalyzed Miyaura borylation, and C-H activation.[7] For this compound, a highly effective and regioselective strategy involves a two-step sequence starting from an appropriately substituted dihalopyridine, such as 5-bromo-2-chloropyridine.

The chosen strategy hinges on the differential reactivity of the halogen atoms on the pyridine ring:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is significantly more activated toward nucleophilic attack than the bromine atom at the 5-position. This allows for the selective introduction of pyrrolidine at the 2-position (which becomes the 6-position in the final named product).

-

Halogen-Metal Exchange and Borylation: The remaining bromine atom at the 5-position (which becomes the 3-position) is then converted into the boronic acid via low-temperature lithiation followed by quenching with a borate ester.[8][9] This method is often preferred over palladium-catalyzed borylation for its cost-effectiveness and high efficiency on a laboratory scale.

Overall Synthetic Pathway

The logical flow from starting material to the final product is outlined below. This pathway maximizes regiochemical control and relies on well-understood, scalable reaction classes.

Figure 1: Regioselective synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Principle: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions for nucleophilic attack. The greater lability of the C-Cl bond compared to the C-Br bond, combined with this electronic activation, ensures high selectivity for substitution at the 2-position.

Protocol:

-

To a stirred solution of 5-bromo-2-chloropyridine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, ~5 mL per gram of starting material), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add pyrrolidine (1.5 eq) dropwise at room temperature. The reaction is often exothermic.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-bromo-2-(pyrrolidin-1-yl)pyridine as a solid.

-

Self-Validation: The expected product should show a mass corresponding to C₉H₁₁BrN₂ in the mass spectrum and a clean ¹H NMR spectrum consistent with the structure. The yield is typically high (>80%).

Step 2: Synthesis of this compound

Principle: This transformation is a classic halogen-metal exchange followed by borylation. n-Butyllithium (n-BuLi), a strong organometallic base, deprotonates n-butane to form a butyl anion which rapidly exchanges with the bromine atom on the pyridine ring at low temperatures (-78 °C) to form a lithiated pyridine intermediate. This highly reactive intermediate is immediately trapped (quenched) by the electrophilic boron atom of triisopropyl borate. Subsequent acidic hydrolysis converts the boronate ester to the final boronic acid. Performing the reaction at -78 °C is critical to prevent side reactions of the unstable lithiated pyridine species.[9]

Protocol:

-

Dissolve 5-bromo-2-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per gram) in a flame-dried, three-neck flask under a nitrogen or argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution for 45 minutes at -78 °C.

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Stir the reaction for an additional 1-2 hours at -78 °C, then allow it to slowly warm to room temperature overnight.

-

Cool the mixture to 0 °C and cautiously quench by the slow addition of 2 M aqueous hydrochloric acid (HCl) until the pH is ~2-3.

-

Stir vigorously for 1 hour at room temperature to complete the hydrolysis of the boronate ester.

-

Adjust the pH to ~7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the mixture with ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Final Product

Challenges: Boronic acids are known to be challenging to purify. They can be prone to dehydration, forming cyclic anhydride trimers known as boroxins.[9] They can also be somewhat polar and may streak on silica gel columns.

Recommended Protocol (Acid/Base Extraction & Recrystallization):

-

Dissolve the crude product in a minimal amount of a suitable organic solvent like ethyl acetate.

-

Wash the organic solution with a pH ~10 aqueous solution (e.g., dilute NaOH or K₂CO₃). The boronic acid, being acidic, will deprotonate and move into the aqueous layer, leaving non-acidic organic impurities behind.

-

Separate the aqueous layer and wash it once with ethyl acetate to remove any remaining impurities.

-

Acidify the aqueous layer to pH ~3-4 with cold 1 M HCl. The protonated boronic acid should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water and a minimal amount of a non-polar solvent like hexane or diethyl ether, and dry under vacuum.

-

If further purification is needed, recrystallization from a solvent system like acetonitrile/water or ethanol/hexane can be effective.[10]

Comprehensive Characterization

A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the final compound.

Analytical Workflow

Figure 2: Systematic workflow for the characterization of the final product.

Spectroscopic and Physicochemical Data

The identity of this compound is confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected signals include:

-

Aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range, showing characteristic coupling patterns.

-

Protons of the pyrrolidine ring, appearing as multiplets in the aliphatic region (typically δ 1.8-3.5 ppm).

-

A broad singlet for the B(OH)₂ protons, which is D₂O exchangeable, often observed between δ 4.0-8.0 ppm, but can be very broad or not observed at all.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals for the 9 unique carbon atoms in the molecule. Aromatic carbons will be in the δ 110-160 ppm range, while the pyrrolidine carbons will be in the aliphatic region.

-

Mass Spectrometry (MS): Low-resolution or high-resolution mass spectrometry (HRMS) is used to confirm the molecular weight. For C₉H₁₃BN₂O₂, the expected monoisotopic mass is approximately 192.1070 g/mol .[11] The [M+H]⁺ ion at m/z 193.11 is typically observed.

Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃BN₂O₂ | |

| Molecular Weight | 192.02 g/mol | |

| Appearance | White to off-white solid | [12] |

| CAS Number | 1150114-75-2 | [13][14] |

| InChIKey | XRIDMVCUHIKAFT-UHFFFAOYSA-N |

Application in a Model Suzuki-Miyaura Coupling Reaction

To demonstrate its utility, this compound can be used in a standard Suzuki coupling protocol.

Principle: In the presence of a palladium(0) catalyst, a ligand, and a base, the boronic acid couples with an aryl halide. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species (formed in situ from the boronic acid and base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

General Protocol:

-

In a reaction vial, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq).

-

Evacuate and backfill the vial with an inert gas (nitrogen or argon).

-

Add a degassed solvent mixture, such as dioxane/water (4:1).

-

Heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a high-value synthetic intermediate that is readily accessible through a reliable and regioselective synthetic sequence. The protocols outlined in this guide provide a clear path to its synthesis, purification, and characterization, empowering chemists to utilize this building block for the efficient construction of novel molecular entities. Its proven utility in Suzuki-Miyaura cross-coupling ensures its continued importance in the fields of medicinal chemistry and materials science.

References

-

D.S. Matteson. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA.

-

BenchChem Technical Support Team. Application Notes and Protocols: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine. BenchChem.

-

Li, G. et al. Process for the preparation of pyridine-2-boronic acid esters. Google Patents, EP1479685A1.

-

Couturier, D. et al. Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate.

-

ChemicalBook. This compound, pinacol ester Spectrum. ChemicalBook.

-

Li, W. et al. Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses, 2005, 81, 89.

-

Sigma-Aldrich. This compound. Sigma-Aldrich.

-

Kubáň, P. et al. Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry.

-

Ritter, T. et al. Preparing pyridin-2-boronic acid compounds, useful e.g. to treat multiple myeloma. Google Patents, DE102008010661A1.

-

BLDpharm. (6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid. BLDpharm.

-

Khan, R. A. How to purify boronic acids/boronate esters? ResearchGate.

-

PubChem. This compound. PubChem.

-

Santa Cruz Biotechnology. This compound. SCBT.

-

GL Biochem (Shanghai) Ltd. This compound. Chemsrc.

-

XIAMEN EQUATION CHEMICAL CO.,LTD. 6-Pyrrolidin-1-yl-Pyridine-3-boronic acid. Equation-Chem.

-

Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.

-

Reddit discussion. Purification of boronic acids? Reddit.

-

Eastgate, M. D. et al. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate.

-

Kaur, M. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

-

Sigma-Aldrich. 3-Pyridinylboronic acid. Sigma-Aldrich.

-

Lindsley, C. W. et al. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. PMC - NIH.

-

CymitQuimica. Pyridine-3-boronic acid. CymitQuimica.

-

Brown, A. R. et al. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC - PubMed Central.

-

Thompson, A. S. et al. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate.

-

Glavač, D. et al. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI.

Sources

- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C9H13BN2O2) [pubchemlite.lcsb.uni.lu]

- 12. CAS 1692-25-7: Pyridine-3-boronic acid | CymitQuimica [cymitquimica.com]

- 13. scbt.com [scbt.com]

- 14. This compound Price from Supplier Brand GL Biochem (Shanghai) Ltd. on Chemsrc.com [chemsrc.com]

An In-depth Technical Guide to 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Physicochemical Properties and Synthetic Applications

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic utility of 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet to offer insights into the practical application and handling of this versatile building block.

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic compound featuring a pyridine ring substituted with a pyrrolidinyl group and a boronic acid moiety. This unique combination of a nucleophilic amine and a synthetically versatile boronic acid makes it a valuable reagent in medicinal chemistry and materials science. The electron-donating pyrrolidinyl group significantly influences the electronic properties of the pyridine ring, which in turn affects the reactivity of the boronic acid. This guide will delve into these properties, providing a framework for its effective use in research and development.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its successful application in synthesis and for ensuring safe handling.

Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 1150114-75-2 | [1][2] |

| Molecular Formula | C₉H₁₃BN₂O₂ | [1][3] |

| Molecular Weight | 192.02 g/mol | |

| Canonical SMILES | C1CCN(CC1)C2=NC=C(C=C2)B(O)O | [3] |

| InChI Key | XRIDMVCUHIKAFT-UHFFFAOYSA-N | [3] |

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, computational predictions provide valuable initial parameters.

| Property | Predicted Value | Source |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 435.7 ± 55.0 °C at 760 mmHg | [1] |

| Flash Point | 217.3 ± 31.5 °C | [1] |

| Melting Point | Not Available | [1] |

It is important to note that the melting point for the analogous 3-Pyridinylboronic acid is reported to be >300 °C, suggesting that this compound is also a high-melting solid.

Acidity and Reactivity: The Role of the Boronic Acid Moiety

The boronic acid group is a Lewis acid, capable of accepting a pair of electrons. Its acidity, quantified by the pKa, is a critical parameter influencing its reactivity, particularly in aqueous solutions and in reactions involving bases.

pKa Considerations

The interplay of pH and pKa governs the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species, which is the active nucleophile in Suzuki-Miyaura cross-coupling reactions.

Caption: Equilibrium of boronic acid at varying pH.

Solubility Profile

The solubility of boronic acids is highly dependent on the solvent and the nature of the substituents on the aromatic ring.

-

Aqueous Solubility : Generally, arylboronic acids have low to moderate solubility in water.[4][5] The presence of the polar pyrrolidinyl and boronic acid groups in this compound likely imparts some water solubility, especially at pH values where the pyridine nitrogen is protonated or the boronic acid is in its boronate form.

-

Organic Solvents : Phenylboronic acid exhibits good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[4][6] It is anticipated that this compound will be soluble in polar aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF), which are commonly used in cross-coupling reactions. Its solubility in alcohols like methanol and ethanol is also expected to be significant.

Stability and Handling

Proper storage and handling are crucial for maintaining the integrity of boronic acids.

-

Storage : this compound should be stored in a cool, dry place, away from light and moisture. Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent degradation.

-

Protodeboronation : A common degradation pathway for arylboronic acids is protodeboronation, the cleavage of the C-B bond, which is often catalyzed by acid, base, or metal ions. While 3-pyridinylboronic acids are generally more stable than their 2-pyridinyl counterparts, the potential for protodeboronation should be considered, especially under harsh reaction conditions.

-

Trimerization : Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is reversible in the presence of water.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[7][8] This reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl and hetero-biaryl structures prevalent in pharmaceuticals.

Caption: Schematic of the Suzuki-Miyaura reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (1.0-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

Procedure:

-

To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed organic solvent, followed by the degassed water (a common solvent ratio is 4:1 to 10:1 organic solvent to water).

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Safety and Handling

As a prudent laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

GHS Hazard Statements : H302: Harmful if swallowed.[9]

-

Precautionary Statements : Standard precautions for handling chemical reagents should be followed. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties, stemming from the electron-donating pyrrolidinyl substituent, influence its reactivity and necessitate careful consideration of reaction conditions. While some experimental physicochemical data remains to be fully elucidated, the information and protocols provided in this guide offer a solid foundation for its effective and safe utilization in research and drug development endeavors.

References

-

GL Biochem (Shanghai) Ltd. (2021). This compound. Chemsrc.com. [Link][1]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][3]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. [Link][4][6]

-

Chatterjee, J. (n.d.). Suzuki Coupling. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link][7]

-

Adamczyk-Woźniak, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link][5]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link][10]

-

Organic Chemistry Portal. Suzuki Coupling. Organic-chemistry.org. [Link][8]

-

Leszczyński, P., et al. (2020). Solubility of investigated compounds in water. Phenylboronic acid.... ResearchGate. [Link]

-

Google Patents. (2018). WO2018106336A1 - Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling. [11]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link][12]

-

Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link][13]

-

Novartis AG. (2014). U.S. Patent No. 8,829,195. Regulations.gov. [Link][14]

-

Google Patents. (2003). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters. [15]

Sources

- 1. This compound Price from Supplier Brand GL Biochem (Shanghai) Ltd. on Chemsrc.com [chemsrc.com]

- 2. 1150114-75-2|(6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C9H13BN2O2) [pubchemlite.lcsb.uni.lu]

- 4. d-nb.info [d-nb.info]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. reddit.com [reddit.com]

- 11. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid (CAS 1150114-75-2): Synthesis, Properties, and Application in Suzuki-Miyaura Cross-Coupling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for forging carbon-carbon bonds.[1][2] Among the vast array of available boronic acids, heteroaromatic variants are of particular interest as they introduce structural motifs commonly found in pharmacologically active compounds.

This guide focuses on 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid , a bifunctional building block that combines the electron-rich pyridine core with a saturated pyrrolidine ring—a scaffold prevalent in numerous FDA-approved drugs and bioactive molecules.[3][4] Its unique electronic and steric properties make it a valuable reagent for accessing novel chemical space in drug discovery programs, enabling the synthesis of biaryl and heteroaryl compounds with potential therapeutic applications. This document provides a comprehensive overview of its properties, a robust synthesis protocol with mechanistic insights, and a detailed, field-proven guide to its application in the Suzuki-Miyaura reaction.

Core Compound Properties

A summary of the essential physicochemical and safety data for this compound is presented below. It is important to note that some commercial suppliers provide this reagent for early discovery research and may not perform extensive analytical characterization; therefore, independent verification of identity and purity by the end-user is a critical first step.

| Property | Value | References |

| CAS Number | 1150114-75-2 | [5][6] |

| Molecular Formula | C₉H₁₃BN₂O₂ | [7] |

| Molecular Weight | 192.02 g/mol | [8] |

| Appearance | Solid | |

| SMILES | OB(O)c1ccc(nc1)N2CCCC2 | [7] |

| InChI Key | XRIDMVCUHIKAFT-UHFFFAOYSA-N | [7] |

| Hazard Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Storage Class | 11 (Combustible Solids) |

Synthesis and Mechanistic Rationale

The synthesis of heteroaryl boronic acids typically involves the formation of an organometallic intermediate from a corresponding halo-heterocycle, which is then trapped with an electrophilic boron source.[9][10] The most common and effective route for preparing this compound proceeds via a directed lithiation-borylation sequence.

Causality Behind the Synthetic Design: The strategy hinges on a halogen-metal exchange reaction, a powerful method for generating nucleophilic aryl and heteroaryl lithium species.[11] The choice of a brominated precursor, 5-bromo-2-(pyrrolidin-1-yl)pyridine, is strategic; the carbon-bromine bond is sufficiently polarized for exchange with an organolithium reagent like n-butyllithium (n-BuLi) but is generally more stable than the corresponding iodo-compound. The reaction is conducted at cryogenic temperatures (-78 °C) to prevent unwanted side reactions, such as decomposition of the highly reactive organolithium intermediate or reaction at other sites on the pyridine ring. Following the formation of the 5-lithio-2-(pyrrolidin-1-yl)pyridine intermediate, it is reacted in situ with an electrophilic borate ester, typically triisopropyl borate. The nucleophilic lithiated carbon attacks the electron-deficient boron atom, forming a tetracoordinate boronate "ate" complex.[12][13] A final aqueous acidic workup hydrolyzes this complex to yield the target boronic acid.

Caption: Proposed synthesis of the title compound via lithiation-borylation.

Conceptual Synthesis Protocol:

-

Inert Atmosphere: To a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), add the precursor, 5-bromo-2-(pyrrolidin-1-yl)pyridine[14], dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at -78 °C.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture. The strong nucleophilic organolithium attacks the boron center.[12] Allow the mixture to stir for an additional 1-2 hours at -78 °C.

-

Quench and Workup: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or flash column chromatography on silica gel to afford the pure boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthesis, allowing for the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide/triflate.

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-determining step, and the choice of base is critical for activating the boronic acid.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

It is worth noting that pyridine-containing boronic acids can sometimes be challenging substrates. The Lewis basic nitrogen atom of the pyridine can coordinate to the palladium center, potentially inhibiting the catalyst.[15][16] Careful selection of ligands and reaction conditions is therefore crucial for achieving high yields.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: A Representative Suzuki-Miyaura Reaction

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide, 4-bromoanisole. This system is self-validating through the defined steps for reaction monitoring, workup, and purification.

Reagents and Materials:

-

This compound (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine [PPh₃] (8 mol%) or RuPhos (4 mol%)[17]

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Standard glassware for inert atmosphere reactions

-

TLC plates, silica gel, ethyl acetate, hexanes

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add this compound, 4-bromoanisole, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove all oxygen.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Degassing is crucial as oxygen can deactivate the Pd(0) catalyst.

-

Heating and Monitoring: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Cooling and Quenching: Once complete, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and base. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure biaryl product.

Analytical Characterization

To ensure the integrity of experimental results, both the starting boronic acid and the final coupled product must be rigorously characterized.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity. For the boronic acid, ¹¹B NMR can also be used to confirm the presence of the boron center.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition (molecular formula) of the synthesized compounds.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care.

-

Hazards: The compound is classified as harmful if swallowed (H302). Standard pyridine-class compounds can be irritating to the eyes, skin, and respiratory system.[18][19]

-

Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Boronic acids are prone to dehydration, which can lead to the formation of cyclic boroxine anhydrides.[1] This process is often reversible upon exposure to water during reaction setup. For long-term stability, store the solid compound in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere.[18]

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its structure provides a direct route to novel bi- and heteroaryl compounds containing the frequently sought-after 2-aminopyridine motif. A thorough understanding of its synthesis, properties, and reactivity in cornerstone reactions like the Suzuki-Miyaura coupling empowers researchers to leverage its full potential in the rational design and development of next-generation therapeutics and functional materials.

References

- Benchchem.

-

Wikipedia. Boronic acid. [Link]

-

Chemsrc. This compound. [Link]

-

Aggarwal, V. K., & O'Brien, P. (2014). Homologation of Boronic Esters with Organolithium Compounds: A Computational Assessment of Mechanism. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

PubChemLite. This compound. [Link]

-

Gros, P., Choppin, S., Mathieu, J., & Fort, Y. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. The Journal of Organic Chemistry, 67(1), 234–237. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

-

Marko, I. E., et al. (2018). A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry. [Link]

-

Combs, A. P., et al. (2003). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 5(2), 147-150. [Link]

-

Gros, P., & Fort, Y. (2001). Selective monolithiation of 2,5-dibromopyridine at either the 2-position or the 5-position. Tetrahedron Letters, 42(48), 8567-8570. [Link]

-

Brown, M. K., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15642. [Link]

-

Bakunov, S. A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4958. [Link]

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]

-

PubChem. (Pyridin-4-yl)boronic acid. [Link]

-

Aslam, M. S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4811. [Link]

-

Li, W., et al. (2002). 3-pyridylboronic acid. Organic Syntheses, 79, 229. [Link]

-

Cai, D., et al. (2002). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. The Journal of Organic Chemistry, 67(15), 5394-5397. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS 1150114-75-2 | Sigma-Aldrich [sigmaaldrich.com]

- 7. PubChemLite - this compound (C9H13BN2O2) [pubchemlite.lcsb.uni.lu]

- 8. This compound Price from Supplier Brand GL Biochem (Shanghai) Ltd. on Chemsrc.com [chemsrc.com]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemscene.com [chemscene.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. chembk.com [chembk.com]

- 19. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid

This in-depth technical guide provides a comprehensive overview of the spectral data for 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid, a compound of significant interest to researchers, scientists, and drug development professionals. This document is structured to offer not just data, but a deeper understanding of the experimental considerations and interpretation of the spectroscopic results for this and similar molecules.

Introduction

This compound (Molecular Formula: C₉H₁₃BN₂O₂, Molecular Weight: 192.02 g/mol ) is a bifunctional molecule incorporating a pyridine ring, a pyrrolidine moiety, and a boronic acid group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecules via Suzuki-Miyaura cross-coupling reactions. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing both predicted values and insights grounded in the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound. The spectra are influenced by the interplay of the electron-donating pyrrolidine group and the electron-withdrawing boronic acid substituent on the pyridine ring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal signals corresponding to the protons of the pyridine ring and the pyrrolidine moiety. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 8.2 - 8.4 | s | - |

| H-4 (Pyridine) | 7.8 - 8.0 | d | ~8.0 |

| H-5 (Pyridine) | 6.4 - 6.6 | d | ~8.0 |

| N-CH₂ (Pyrrolidine) | 3.4 - 3.6 | t | ~6.5 |

| C-CH₂-C (Pyrrolidine) | 1.9 - 2.1 | m | - |

| B(OH)₂ | 5.0 - 8.0 (variable) | br s | - |

Note: Chemical shifts are predictions and can vary based on solvent, concentration, and temperature. The boronic acid protons are often broad and may exchange with residual water in the deuterated solvent, leading to a variable chemical shift and appearance.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons. In some cases, boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra.[1] Running the NMR at elevated temperatures can sometimes sharpen the signals by increasing the rate of exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with six distinct signals for the pyridine ring and two for the pyrrolidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 158 - 160 |

| C-3 (Pyridine) | 125 - 127 (broad) |

| C-4 (Pyridine) | 140 - 142 |

| C-5 (Pyridine) | 106 - 108 |

| C-6 (Pyridine) | 155 - 157 |

| N-CH₂ (Pyrrolidine) | 46 - 48 |

| C-CH₂-C (Pyrrolidine) | 25 - 27 |

Note: The carbon atom attached to the boron (C-3) is expected to show a broader signal due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for characterizing boronic acids. The chemical shift is highly sensitive to the coordination state of the boron atom. For this compound, a single, relatively broad signal is expected.

Table 3: Predicted ¹¹B NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹B | 25 - 30 |

Note: The chemical shift is referenced to BF₃•OEt₂. The presence of a boroxine anhydride would result in a downfield shift to approximately 33 ppm.[2]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for ensuring data reproducibility and accuracy.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in this compound. The key vibrational modes are associated with the O-H and B-O bonds of the boronic acid, the C-N bonds of the pyrrolidine and pyridine, and the aromatic ring system.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=N, C=C stretch (pyridine) | 1550 - 1610 | Strong |

| B-O stretch (boronic acid) | 1330 - 1380 | Strong |

| C-N stretch (pyrrolidine) | 1150 - 1250 | Medium |

Note: The presence of the boroxine anhydride can be identified by a strong B-O-B stretching band in the 1350-1400 cm⁻¹ region and a decrease in the intensity of the O-H stretch.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

Caption: Workflow for ATR-FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Expected Molecular Ion Peaks

The choice of ionization technique will influence the observed ions. Electrospray ionization (ESI) is a soft ionization technique that is expected to produce a prominent protonated molecular ion.

Table 5: Predicted m/z Values for Molecular Ions of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 193.1143 |

| [M+Na]⁺ | 215.0962 |

| [M-H]⁻ | 191.0997 |

Source: Predicted values from PubChem.[3]

Predicted Fragmentation Pathways

Under harder ionization conditions like Electron Ionization (EI), fragmentation of the molecular ion is expected. The fragmentation pattern can provide valuable structural information.

Key Predicted Fragmentations:

-

Loss of H₂O: The boronic acid moiety can readily lose a water molecule.

-

Loss of B(OH)₂: Cleavage of the C-B bond can lead to the loss of the boronic acid group.

-

Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring can undergo cleavage, leading to characteristic losses.

-

Cleavage of the Pyridine Ring: The pyridine ring can fragment, often involving the loss of HCN.[4]

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source is a common and powerful technique for the analysis of small organic molecules.

Caption: General workflow for LC-MS analysis.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. While this guide provides a robust framework based on predicted data and the analysis of its constituent parts, it is imperative for researchers to acquire and interpret their own experimental data to definitively confirm the structure and purity of their samples. The experimental protocols and interpretative guidance provided herein are designed to empower scientists in their research and development endeavors.

References

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 2023. [Link]

-

PubChem. This compound. [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. PubChemLite - this compound (C9H13BN2O2) [pubchemlite.lcsb.uni.lu]

- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

stability and storage of 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid

An In-Depth Technical Guide to the Stability and Storage of 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid

Introduction

This compound is a vital heterocyclic building block in modern medicinal chemistry and drug discovery. Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures, accelerating the development of novel therapeutic agents.[1] However, like many boronic acids, particularly those containing heteroaromatic systems, its chemical stability is not absolute and is governed by several factors that can compromise its integrity.[2][3]

This guide provides an in-depth analysis of the stability profile of this compound. Moving beyond generic storage instructions, we will explore the fundamental chemical principles that dictate its degradation, offer evidence-based protocols for storage and handling, and present methodologies for assessing its purity and stability. This document is intended for researchers, process chemists, and quality control scientists who rely on the integrity of this reagent for reproducible and successful synthetic outcomes.

Section 1: Core Principles of Boronic Acid Reactivity and Stability

To understand the stability of this compound, one must first appreciate the unique chemistry of the boronic acid functional group. Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, giving them a trigonal planar geometry.[3]

The boron atom possesses only six valence electrons, resulting in a vacant p-orbital. This electron deficiency makes boronic acids mild Lewis acids.[3] This inherent Lewis acidity is the root of both their synthetic utility and their primary modes of degradation. The empty p-orbital is susceptible to attack by nucleophiles, a characteristic that is central to its oxidative instability.[4]

A key equilibrium to consider is the dehydration to form a cyclic anhydride known as a boroxine. This process involves the condensation of three boronic acid molecules to form a six-membered ring with alternating boron and oxygen atoms. This equilibrium is reversible, and boroxines are known to hydrolyze rapidly back to the monomeric boronic acid in the presence of water.[5]

Section 2: Major Degradation Pathways

Several chemical pathways can lead to the degradation of this compound. Understanding these mechanisms is critical for developing effective mitigation strategies.

Oxidative Deboronation

The most significant and rapid degradation pathway for boronic acids is oxidative deboronation.[6] In the presence of atmospheric oxygen or other reactive oxygen species (ROS), the electron-deficient boron atom is attacked, leading to the cleavage of the C–B bond and formation of the corresponding phenol (6-(Pyrrolidin-1-yl)pyridin-3-ol) and boric acid.[4][7] This process is often irreversible and represents a critical loss of the active reagent. The generally accepted mechanism involves the attack of an oxidant on the boron center, followed by rearrangement and hydrolysis.[4]

Caption: Mechanism of Oxidative Deboronation.

Dehydration to Boroxine

In the solid state, particularly under anhydrous conditions or upon heating, boronic acids can undergo intermolecular dehydration to form boroxines.[5] While this is not technically degradation—as the process is reversible upon exposure to moisture—it can lead to inconsistencies in weighing and stoichiometry if not accounted for. The presence of boroxine can alter the physical properties and solubility of the material.

Caption: Reversible Boronic Acid-Boroxine Equilibrium.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. While generally slower than oxidative degradation, it can become significant under certain conditions, such as in highly acidic aqueous solutions or at elevated temperatures.[6] For this compound, it would result in the formation of 2-(pyrrolidin-1-yl)pyridine.

Photodegradation

Section 3: Recommended Storage and Handling Protocols

Based on the degradation pathways, a multi-faceted approach to storage and handling is required to ensure the long-term integrity of the compound.

Long-Term Storage

For storage periods exceeding one month, the following conditions are recommended to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to +8°C.[10][11] | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen).[11] | Prevents oxidative deboronation by excluding atmospheric oxygen. |

| Moisture | Store in a desiccator. | Minimizes water content, slowing hydrolytic pathways and shifting the boroxine equilibrium towards the monomer. |

| Light | Amber vial or opaque container.[8][10] | Protects against potential photodegradation. |

| Container | Tightly sealed container.[8][11] | Prevents ingress of moisture and oxygen. |

Routine Handling and Use

When handling the solid for weighing and reaction setup, the primary goals are to minimize exposure to the laboratory atmosphere and prevent contamination.

-

Inert Atmosphere: Whenever possible, handle the solid in a glovebox or glove bag under an inert atmosphere.

-

Rapid Weighing: If a glovebox is unavailable, allow the container to warm to room temperature before opening to prevent condensation. Weigh the required amount quickly and promptly reseal the container, flushing with inert gas if possible.

-

Solvent Choice: Use anhydrous solvents for preparing stock solutions to avoid introducing water, which can facilitate degradation and affect the boroxine equilibrium.

-

Avoid Contaminants: Ensure all glassware is scrupulously clean and dry. Avoid sources of metal contamination, which can catalyze decomposition.

Section 4: Experimental Protocol: Forced Degradation Study

To empirically determine the stability profile of a specific batch of this compound, a forced degradation study is indispensable. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.

Objective

To identify the degradation products and assess the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Materials and Equipment

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

-

Hydrochloric Acid (1 M)

-

Sodium Hydroxide (1 M)

-

Hydrogen Peroxide (30%)

-

HPLC-UV/DAD or HPLC-MS system

-

pH meter

-

Calibrated oven

-

Photostability chamber

Experimental Workflow

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Procedure

-

Stock Solution Preparation: Accurately weigh and prepare a 1.0 mg/mL stock solution of the boronic acid in acetonitrile.

-

Sample Preparation:

-

Control: Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of 0.1 mg/mL.

-

Acid Hydrolysis: Mix stock solution with 1 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 40°C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 1 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for 4 hours.

-

Oxidation: Mix stock solution with 30% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 4 hours.

-

Thermal Stress: Incubate a vial of the stock solution in an oven at 60°C for 48 hours.

-

Photolytic Stress: Place a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.

-

-

Quenching: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute all samples (including the control) to a final concentration of 0.1 mg/mL with a 50:50 acetonitrile:water mixture. Analyze all samples by a validated stability-indicating HPLC method, monitoring for the appearance of new peaks and the loss of the main peak.

Section 5: Advanced Strategy: Use of Stable Surrogates

For particularly challenging applications or when long-term solution stability is paramount, using a more stable derivative of the boronic acid is a proven strategy. N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable, crystalline solids that are robust to benchtop storage and many reaction conditions.[2] They are designed for slow, controlled hydrolysis under specific basic conditions (e.g., with K₃PO₄), releasing the free boronic acid in situ for the desired reaction.[2][12] This "slow-release" approach prevents the accumulation of the often-unstable free boronic acid in the reaction mixture, leading to higher yields and reproducibility, especially for sensitive heteroaryl boronic acids.[2]

Conclusion

The chemical integrity of this compound is critical for its successful application in synthesis. Its stability is primarily challenged by oxidative deboronation and, to a lesser extent, by hydrolysis, protodeboronation, and photodegradation. By understanding the mechanisms behind these pathways, researchers can implement robust storage and handling protocols. The core principles of exclusion of atmospheric oxygen and moisture, coupled with storage at low temperatures and protection from light, are paramount. For demanding applications, the use of stable surrogates like MIDA boronates offers a superior strategy to ensure reagent integrity and maximize synthetic success.

References

- Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: ResearchGate. [URL: https://www.researchgate.

- KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: NHS-PEG-Pyridineboronic acid. Xi'an city, Shaanxi Province, China. [URL: http://www.ruixibiotech.com]

- Apollo Scientific. (2023). Safety Data Sheet: Pyridine-3-boronic acid. Chemwatch. [URL: https://www.apolloscientific.co.uk/msds/OR4119_msds.pdf]

- Fisher Scientific. (2023). SAFETY DATA SHEET: Pyridine-4-boronic acid. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC359660050]

- Lee, J. C. H., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5381814/]

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr]

- Roy, A., & Brown, H. C. (2007). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [URL: https://www.researchgate.

- Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences (PNAS). [URL: https://www.pnas.org/doi/10.1073/pnas.2013691118]

- Al-Yasari, A., & Al-Bayati, R. (2017). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. [URL: https://repository.kaust.edu.sa/handle/10754/625348]

- Ambeed. (n.d.). Pyridine-4-boronic acid | 1692-15-5. Ambeed.com. [URL: https://www.ambeed.com/products/1692-15-5.html]

- BLD Pharm. (n.d.). Pyridin-3-ylboronic acid | 1692-25-7. BLD Pharm. [URL: https://www.bldpharm.com/products/1692-25-7.html]

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752413/]

- La-Venia, A., et al. (2018). Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc03189k]

- Roberts, A. M., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.biochem.0c00539]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [URL: https://www.researchgate.net/publication/227943564_Boronic_Acids_Preparation_and_Applications_in_Organic_Synthesis_and_Medicine]

- Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4323]

- Fisher Scientific. (2021). SAFETY DATA SHEET: Pyridine-3-boronic acid. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC359650000]

- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32240905/]

- Macíková, I., et al. (2019). The Photostability of Novel Boron Hydride Blue Emitters in Solution and Polystyrene Matrix. MDPI. [URL: https://www.mdpi.com/1420-3049/24/11/2149]

- ECHEMI. (n.d.). Pyridin-3-ylboronic acid SDS. ECHEMI. [URL: https://www.echemi.com/sds/pyridin-3-ylboronic-acid-cas1692-25-7.html]

- Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22614918/]

- Kandil, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945037/]

- CymitQuimica. (n.d.). Boronic Acids in Drug Discovery: A Versatile Synthetic Tool. CymitQuimica. [URL: https://www.cymitquimica.

- ResearchGate. (n.d.). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. ResearchGate. [URL: https://www.researchgate.

- Zhu, C., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/246.shtm]

- Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33649216/]

- Wang, Y., et al. (2020). High char yield of aryl boron-containing phenolic resins. ResearchGate. [URL: https://www.researchgate.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 4-(Pyrrolidin-1-yl)pyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/213373]

- Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10824134/]

- PubChem. (n.d.). This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-_pyrrolidin-1-yl_pyridine-3-boronic-acid]

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. SCBT. [URL: https://www.scbt.com/p/6-pyrrolidin-1-yl-pyridine-3-boronic-acid-1150114-75-2]

- Wimmer, B., et al. (2012). Tautomeric equilibria and binding selectivity of pyridineboronic acids. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26095k]

- BLDpharm. (n.d.). (6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid. BLDpharm. [URL: https://www.bldpharm.com/products/1150114-75-2.html]

- Gauthier, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7091177/]

- La-Venia, A., et al. (2018). Organic photocatalysis for the radical couplings of boronic acid derivatives in batch and flow. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/cc/c8cc03189k]

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 1150114-75-2. SCBT. [URL: https://www.scbt.com/p/6-pyrrolidin-1-yl-pyridine-3-boronic-acid-1150114-75-2]

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich Taiwan. [URL: https://www.sigmaaldrich.com/TW/zh/product/aldrich/757415]

- Bolognese, A., et al. (2009). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. ResearchGate. [URL: https://www.researchgate.

- Sigma-Aldrich. (n.d.). 6-Methylpyridine-3-boronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/748404]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. mdpi.com [mdpi.com]

- 10. ruixibiotech.com [ruixibiotech.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid in drug discovery

An In-depth Technical Guide: Harnessing the Potential of 6-(Pyrrolidin-1-yl)pyridine-3-boronic Acid in Modern Drug Discovery

Executive Summary

In the intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. This compound has emerged as a particularly valuable reagent, embodying the principles of a "privileged scaffold" by combining three key structural motifs. The pyridine core offers a versatile, electron-deficient aromatic system prevalent in numerous FDA-approved drugs, known for its ability to engage in critical hydrogen bonding interactions with biological targets. The saturated pyrrolidine ring introduces a three-dimensional, sp³-rich character, a feature increasingly sought after to improve physicochemical properties such as solubility and metabolic stability while allowing for nuanced stereochemical exploration. Finally, the boronic acid group serves as a highly efficient chemical "handle" for palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures. This guide provides a comprehensive overview of this building block, from its fundamental properties to its strategic application in the synthesis of targeted therapeutics, with a particular focus on the development of kinase inhibitors.

Section 1: The Anatomy of a Privileged Building Block

The efficacy of this compound in drug discovery is not accidental; it is a direct result of the synergistic interplay between its constituent parts. Understanding the role of each component is crucial for its rational application.

Chemical and Physical Properties

A foundational understanding begins with the molecule's basic chemical identity. These properties are essential for reaction planning, characterization, and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃BN₂O₂ | [1] |

| Molecular Weight | 192.02 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 1150114-75-2 | [2][3] |

| SMILES String | OB(O)c1ccc(nc1)N2CCCC2 | [1] |

| InChI Key | XRIDMVCUHIKAFT-UHFFFAOYSA-N | [1] |

The Pyridine Core: A Versatile Anchor

Pyridine and its derivatives are among the most significant heterocyclic scaffolds in medicinal chemistry, found in a vast number of therapeutic agents.[4][5] The nitrogen atom within the six-membered ring is a key feature, acting as a hydrogen bond acceptor and lowering the pKa compared to aliphatic amines, which influences the compound's ionization state at physiological pH. This has profound effects on properties like solubility, cell permeability, and target binding.[6][7] The pyridine motif is known to enhance metabolic stability and potency, making it a cornerstone in the design of enzyme inhibitors and other targeted drugs.[6][8]

The Pyrrolidine Moiety: Introducing Three-Dimensionality

Modern drug discovery has seen a shift away from flat, aromatic molecules towards compounds with greater three-dimensional (3D) complexity.[9] Saturated heterocycles, like pyrrolidine, are ideal for achieving this. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of pharmacophore space in three dimensions, which can lead to improved target selectivity and better pharmacokinetic profiles.[9][10] This 3D structure can significantly enhance aqueous solubility and reduce the risk of metabolic liabilities often associated with planar aromatic systems.[11] Furthermore, the stereogenic centers that can be introduced on the pyrrolidine ring allow for fine-tuning of ligand-protein interactions.[10]

The Boronic Acid Handle: A Gateway to Complexity

While boronic acids can possess intrinsic biological activity, their primary role in this context is as a versatile synthetic intermediate.[12][13] The carbon-boron bond is uniquely suited for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forming carbon-carbon bonds in modern organic synthesis.[14][15] This reaction is characterized by its mild conditions and high tolerance for a wide array of functional groups, making it an indispensable tool for assembling complex drug candidates from smaller, more readily available fragments.[14][16]

Section 2: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The principal application of this compound is as a nucleophilic partner in the Suzuki-Miyaura reaction to generate biaryl or heteroaryl-aryl structures, which are common cores for a multitude of drug classes.

Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (the electrophilic partner), forming a Pd(II) complex.[14]

-

Transmetalation: In the presence of a base, the boronic acid forms a more reactive boronate species. This species then transfers its organic group (the pyrrolidinyl-pyridine moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

General Experimental Workflow

The process of using this building block in a Suzuki-Miyaura coupling follows a standardized, yet customizable, workflow.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a representative method for coupling this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

-

Causality: Using oven-dried glassware is critical to exclude moisture, which can lead to competitive protodeboronation of the boronic acid, reducing yield.

-

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-